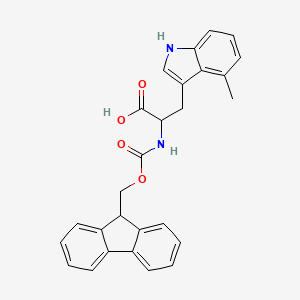
1-溴-2-氟-3-(三氟甲氧基)苯
描述
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a compound that undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Synthesis Analysis
The compound can be synthesized through a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It may also be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is C7H3BrF4O . The InChI code is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H .Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical and Chemical Properties Analysis
The molecular weight of the compound is 259.00 g/mol . It has a topological polar surface area of 9.2 Ų .科学研究应用
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
安全和危害
未来方向
The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .
生化分析
Biochemical Properties
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Diels-Alder reactions with lithium diisopropylamide in tetrahydrofuran and furan, yielding corresponding naphthalenes . These interactions suggest that 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.
Cellular Effects
The effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with lithium diisopropylamide suggests that it can form stable complexes with certain enzymes, thereby modulating their activity . Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its participation in Diels-Alder reactions suggests that it can influence the synthesis of complex organic molecules . Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene within cells and tissues are essential for understanding its overall effects. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function, highlighting the importance of studying its transport and distribution.
Subcellular Localization
The subcellular localization of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
1-bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCYGYMYNLXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670191 | |
| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-63-9 | |
| Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


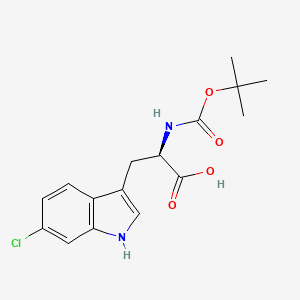


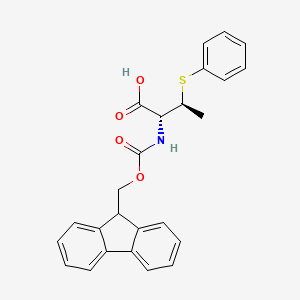
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
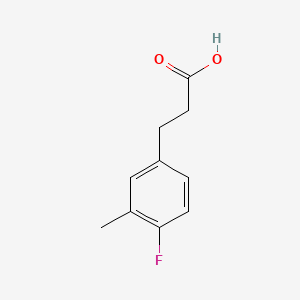


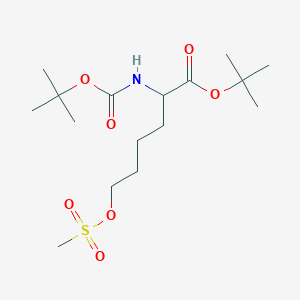

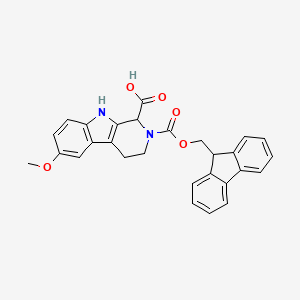
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)
![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)
